molecular formula C5H5N5 B12985630 1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine CAS No. 1216156-24-9

1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine

Cat. No.: B12985630
CAS No.: 1216156-24-9
M. Wt: 135.13 g/mol
InChI Key: RTYHJMXTXHUCSM-UHFFFAOYSA-N
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Description

1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine is a heterocyclic compound belonging to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring.

Properties

CAS No.

1216156-24-9

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

2H-triazolo[4,5-b]pyridin-6-amine

InChI

InChI=1S/C5H5N5/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H,6H2,(H,7,8,9,10)

InChI Key

RTYHJMXTXHUCSM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NNN=C21)N

Origin of Product

United States

Preparation Methods

The synthesis of 1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine typically involves the annulation of the triazole ring to the pyridine ring. One common method involves the diazotization of 2,3-diaminopyridines or their N-substituted analogs . This process is often multistep, characterized by moderate yields, and may require chromatographic purification. Another efficient method involves the reaction of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes with cycloalkanones, acetylacetone, 1,3-cyclohexanediones, or malononitrile under reflux in acetic acid in the presence of pyrrolidine .

Chemical Reactions Analysis

1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthetic Chemistry Applications

1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine serves as a versatile building block in synthetic chemistry. It is utilized in the synthesis of various complex molecules through cyclization reactions and as a starting reagent for the preparation of derivatives.

Key Reactions

  • Synthesis of Nitro Derivatives : The compound can be used to synthesize 2,4,8,10-tetranitro-5H-pyrido[3″,2″:4′,5′][1,2,3]triazolo[1′,2′:1,2][1,2,3]-triazolo[5,4-b]-pyridin-6-ium inner salt. This transformation showcases its utility in developing high-energy materials and explosives .
  • Pesticide Development : Its reactivity allows for the design of novel pesticides that can target specific biological pathways in pests .

Medicinal Chemistry Applications

The medicinal potential of 1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine has been explored extensively. It exhibits pharmacological activities that make it suitable for drug development.

Pharmacological Properties

  • Antihypertensive Activity : Compounds derived from this triazolopyridine have been shown to inhibit phosphodiesterases (PDEs), which are critical in regulating blood pressure. This makes them potential candidates for treating hypertension and related cardiovascular diseases .
  • Anti-inflammatory Effects : Research indicates that derivatives of 1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine can modulate inflammatory responses, suggesting applications in treating chronic inflammatory conditions .
Property Description
AntihypertensiveInhibits PDEs related to blood pressure regulation
Anti-inflammatoryModulates inflammatory pathways
Other ActivitiesPotential anti-cancer properties under investigation

Material Science Applications

In addition to its chemical and medicinal uses, 1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine plays a role in material science.

Optical Properties

The compound has been studied for its optical characteristics. It can be incorporated into polymer matrices to enhance their optical properties for applications in sensors and photonic devices .

Crystal Engineering

The crystal structure of 1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine has been analyzed using single-crystal X-ray diffraction. This analysis provides insights into its stability and potential interactions with other materials .

Case Study 1: Synthesis of Novel Derivatives

A study demonstrated the efficient synthesis of new triazolo derivatives using microwave-assisted methods. The reaction conditions were optimized to yield high purity products suitable for further biological testing .

Case Study 2: Pharmacological Evaluation

In vivo studies have shown that certain derivatives exhibit significant antihypertensive effects in animal models. These findings support the potential development of new therapeutic agents targeting cardiovascular diseases .

Mechanism of Action

The mechanism of action of 1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine can be compared with other similar compounds, such as:

The uniqueness of 1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine lies in its specific substitution pattern and the presence of the amine group, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:

C7H6N4\text{C}_7\text{H}_6\text{N}_4

This structure allows for various substitutions at different positions, influencing its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine exhibit significant anticancer properties. For instance, compounds with modifications at the 2 and 6 positions have shown potent inhibition of c-Met kinases, which are implicated in various cancers. Notably, the compound PF-04217903 has been highlighted for its low IC50 value (0.005 µM) against c-Met kinases and has advanced into preclinical trials for cancer treatment .

Table 1: Anticancer Activity of 1H-[1,2,3]Triazolo[4,5-b]pyridin-6-amine Derivatives

CompoundTarget KinaseIC50 (µM)Notes
PF-04217903c-Met0.005Preclinical candidate
Savolitinibc-Met0.005Clinical trials for lung cancer

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives possess significant activity against various bacterial strains. For example, a derivative was found to be effective against Cryptosporidium species with an EC50 of 0.17 µM in vitro while maintaining low cytotoxicity (CC50 >100 µM) .

Table 2: Antimicrobial Efficacy of Selected Derivatives

CompoundPathogenEC50 (µM)CC50 (µM)Selectivity Index
Derivative ACryptosporidium0.17>100>588
Derivative BE. coli0.25>80>320

The biological activity of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound's ability to inhibit c-Met kinase disrupts signaling pathways involved in tumor growth and metastasis.
  • Ion Channel Interaction : Some studies have indicated potential cardiotoxicity due to inhibition of the hERG ion channel at higher concentrations .
  • Antimicrobial Mechanisms : The exact mechanisms by which these compounds exert antimicrobial effects are still under investigation but may involve disruption of cellular processes in pathogens.

Case Studies

A notable case study involved the evaluation of a specific derivative in a mouse model of C. parvum infection. The derivative demonstrated significant oral efficacy and reduced parasitic load compared to controls . This highlights the potential for therapeutic applications beyond oncology.

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